Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Thiazole derivatives
are known for their diverse biological activities. They have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The specific effects depend on the exact structure and functional groups present in the compound.
Piperazine rings
are often found in compounds with neurological activity. They are present in many drugs that act on the central nervous system, including antipsychotics and antidepressants . The presence of a piperazine ring can influence how a drug interacts with its target, as well as its pharmacokinetic properties.
Biochemical Analysis
Biochemical Properties
Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. The compound inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission .
Additionally, this compound interacts with various kinases, including protein kinase C. This interaction modulates the phosphorylation of target proteins, affecting cellular signaling pathways. The compound also binds to DNA, intercalating between base pairs, which can inhibit DNA replication and transcription .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. In neuronal cells, the compound enhances synaptic transmission by inhibiting acetylcholinesterase, leading to improved cognitive function. In cancer cells, it induces apoptosis by intercalating with DNA and disrupting the cell cycle .
The compound also affects cell signaling pathways, particularly those involving protein kinase C. By modulating the phosphorylation of key proteins, this compound influences gene expression and cellular metabolism. This can lead to altered cell growth, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine. This inhibition increases acetylcholine levels, enhancing cholinergic signaling .
This compound also interacts with protein kinase C, binding to its regulatory domain and modulating its activity. This affects the phosphorylation of downstream targets, leading to changes in gene expression and cellular function. Additionally, the compound intercalates with DNA, disrupting the replication and transcription processes, which can induce cell cycle arrest and apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions, maintaining its activity for extended periods. It can undergo degradation in the presence of strong acids or bases .
Long-term studies have shown that this compound can have sustained effects on cellular function. In neuronal cells, prolonged exposure leads to enhanced cognitive function due to sustained inhibition of acetylcholinesterase. In cancer cells, long-term treatment induces apoptosis and inhibits cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances cognitive function by inhibiting acetylcholinesterase. At higher doses, it can induce toxicity, leading to adverse effects such as nausea, vomiting, and muscle weakness .
In cancer models, this compound exhibits dose-dependent antitumor activity. Low doses inhibit cell proliferation, while higher doses induce apoptosis and reduce tumor size. Excessive doses can lead to systemic toxicity, affecting vital organs such as the liver and kidneys .
Metabolic Pathways
This compound is metabolized through several pathways in the body. The primary route of metabolism involves hepatic enzymes, including cytochrome P450 isoforms. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites .
The compound also undergoes conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate excretion. The metabolites of this compound are primarily excreted through the urine .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound can cross cell membranes via passive diffusion, facilitated by its lipophilic nature. It also interacts with specific transporters, such as organic cation transporters, which facilitate its uptake into cells .
Once inside the cells, this compound can accumulate in specific organelles, such as the nucleus and mitochondria. This localization is influenced by its binding interactions with DNA and proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and modulates gene expression. It can also be found in the cytoplasm, where it interacts with enzymes and proteins involved in cellular signaling .
Post-translational modifications, such as phosphorylation and acetylation, can influence the subcellular localization of this compound. These modifications can direct the compound to specific compartments or organelles, enhancing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Introduction of Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: It is used in biological assays to study enzyme inhibition and receptor binding.
Industry: The compound is explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate: Similar structure but lacks the amino group at the 4-position.
4-Amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylic acid: Similar structure but lacks the ethyl ester group.
Uniqueness
Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate is unique due to the presence of both the amino group and the ethyl ester group, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-3-17-10(16)8-9(12)13-11(18-8)15-6-4-14(2)5-7-15/h3-7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOHCHWNNSVFJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2CCN(CC2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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